Citicoline sodium salt hydrate

Übersicht

Beschreibung

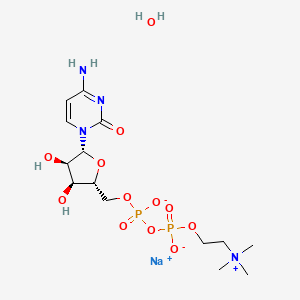

Citicoline sodium salt hydrate, also known as cytidine 5’-diphosphocholine sodium salt hydrate, is a compound with the empirical formula C14H25N4NaO11P2 · xH2O and a molecular weight of 510.31 (anhydrous basis) . It is an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes . Citicoline is naturally occurring in the cells of human and animal tissue, particularly in the organs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of citicoline sodium salt hydrate involves the reaction of choline with cytidine 5’-monophosphate. One method includes the use of dicarboxylic acid or its salts to achieve high purity citicoline . The process involves the reaction of choline phosphormorpholidate with cytidine-5-monophosphate in the presence of solvents such as o-chlorophenol, m-cresol, acetonitrile, and pyridine . The product is then purified through column chromatography packed with activated carbon .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of column chromatography and other purification techniques ensures the high purity required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Citicoline sodium salt hydrate undergoes various chemical reactions, including hydrolysis, phosphorylation, and enzymatic reactions. It is hydrolyzed into choline and cytidine in the intestine when taken as a supplement .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include choline, cytidine 5’-monophosphate, and various solvents such as acetonitrile and pyridine .

Major Products Formed

The major products formed from the reactions of this compound include choline and cytidine, which are reformed into citicoline in the body by the enzyme CTP-phosphocholine cytidylyltransferase .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Cognitive Impairment and Stroke Recovery

- Citicoline has been extensively studied for its effects on cognitive deficits, particularly in stroke patients. A placebo-controlled trial involving 272 stroke patients demonstrated that intravenous administration of 1,000 mg of citicoline daily for 14 days significantly improved levels of consciousness and neurological function compared to placebo .

- A meta-analysis indicated that initiating citicoline treatment within the first 24 hours post-stroke enhances recovery probabilities, improving muscle strength, ambulation, and cognitive functions .

- Neurodegenerative Diseases

- Traumatic Brain Injury

Data Table: Summary of Clinical Trials on Citicoline

| Study Type | Population Size | Dosage | Outcome Measures | Results Summary |

|---|---|---|---|---|

| Placebo-Controlled Trial | 272 Stroke | 1,000 mg IV | Level of Consciousness | Significant improvement in consciousness levels |

| Multicenter Trial | 259 Stroke | 500/1000/2000 mg Oral | Barthel Index of Neurological Function | Enhanced recovery with improved neurological scores |

| Cognitive Impairment Study | Various | Variable | Cognitive Function Tests | Amelioration of cognitive deficits observed |

Case Studies

- Case Study on Stroke Recovery :

- Neurodegenerative Disease Management :

Wirkmechanismus

Citicoline sodium salt hydrate exerts its effects by stimulating the biosynthesis of structural phospholipids in neuronal membranes . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine . Additionally, it increases blood flow and oxygen consumption in the brain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cytidine 5’-monophosphate: A precursor in the synthesis of citicoline.

Cytidine 5’-diphosphocholine sodium salt dihydrate: Another form of citicoline with similar properties.

Uniqueness

Citicoline sodium salt hydrate is unique due to its high bioavailability and its ability to cross the blood-brain barrier, making it effective in neuroprotective applications . Its role in the synthesis of phosphatidylcholine also distinguishes it from other similar compounds .

Eigenschaften

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O11P2.Na.H2O/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);;1H2/q;+1;/p-1/t9-,11-,12-,13-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUPZKCTFGGIAI-UUTBUWGCSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N4NaO12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.